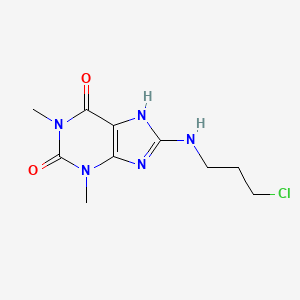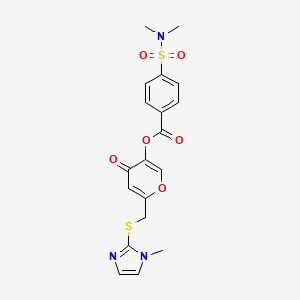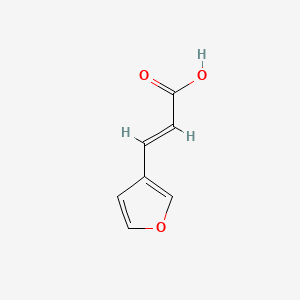
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole is a chemical compound with the CAS Number: 1049730-36-0. It has a molecular weight of 211.01 . The compound is in liquid form .
Molecular Structure Analysis
The InChI code for 4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole is 1S/C5H5BrF2N2/c6-4-1-9-10(2-4)3-5(7)8/h1-2,5H,3H2 . This code provides a detailed description of the molecule’s structure, including the positions of the bromine, difluoroethyl, and pyrazole groups.Physical And Chemical Properties Analysis
4-bromo-1-(2,2-difluoroethyl)-1H-pyrazole is a liquid at room temperature . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the search results.Applications De Recherche Scientifique
Synthesis and Intermediate Applications
4-Bromo-1-(2,2-difluoroethyl)-1H-pyrazole-5-carboxylic acid is utilized as an intermediate in the synthesis of various chemical compounds. For instance, it serves as a key intermediate in the production of new insecticides, as demonstrated in the synthesis of 3-bromo-1-(3-chloro-2-pyridinyl)-1H-pyrazole-5-carboxylic acid, an important component of chlorantraniliprole (Niu Wen-bo, 2011).
Chemical Properties and Structural Studies
The compound's structural and spectral properties have been explored, as seen in the detailed investigation of related pyrazole-4-carboxylic acid derivatives. Such studies provide insights into the compound's molecular structure, behavior in different solvents, and potential applications in various chemical processes (S. Viveka et al., 2016).
Antifungal Activities
Pyrazole derivatives, including those related to this compound, have demonstrated significant antifungal activities. These compounds have been tested against various phytopathogenic fungi, showing moderate to excellent activities, which could have implications in agricultural and pharmaceutical applications (Shijie Du et al., 2015).
Potential in Nonlinear Optical Materials
Research has also explored the potential of related pyrazole derivatives in nonlinear optical (NLO) materials. These compounds, characterized by various spectroscopic methods, have shown promise in optical limiting applications, indicating potential uses in photonic and optoelectronic devices (B. Chandrakantha et al., 2013).
Electrosynthesis
The electrosynthesis of 4-bromosubstituted pyrazoles, including derivatives of the compound , has been studied. This research provides valuable information on the synthesis process and yields of these compounds, which is crucial for their large-scale production and application in various industrial processes (B. V. Lyalin et al., 2010).
Safety and Hazards
Propriétés
IUPAC Name |
4-bromo-2-(2,2-difluoroethyl)pyrazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5BrF2N2O2/c7-3-1-10-11(2-4(8)9)5(3)6(12)13/h1,4H,2H2,(H,12,13) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGTUAVJLPCTNRS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NN(C(=C1Br)C(=O)O)CC(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5BrF2N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.02 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[4-[(6-Cyclopropylpyridazin-3-yl)oxymethyl]piperidin-1-yl]-[1,3]thiazolo[4,5-c]pyridine](/img/structure/B2409938.png)
![2-[(2-methylpropan-2-yl)oxycarbonylamino]-4-(trifluoromethylsulfanyl)butanoic Acid](/img/structure/B2409939.png)
![1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-N,N-dimethyl-1H-pyrrole-2-sulfonamide](/img/structure/B2409940.png)

![3-[4-(3-chlorophenyl)piperazin-1-yl]sulfonyl-N-(4-ethoxyphenyl)-4-fluorobenzamide](/img/structure/B2409942.png)
![4-{6-cyclopropyl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl}-N-(oxan-4-yl)piperidine-1-carboxamide](/img/structure/B2409943.png)
![1-[(4-Chlorophenyl)methyl]pyrazole-4-sulfonyl chloride](/img/structure/B2409945.png)

![1-[4-(3-methyl-1,2,4-oxadiazol-5-yl)pyridin-2-yl]-1H-imidazole-4-carboxylic acid](/img/structure/B2409952.png)


![5-[3-(3-fluoro-4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one](/img/structure/B2409956.png)